

physical and chemical properties of 2-Hydroxy-4-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Hydroxy-4-iodobenzoic acid

Cat. No.: B103322

[Get Quote](#)

An In-Depth Technical Guide to 2-Hydroxy-4-iodobenzoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by:
Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile Scaffold

2-Hydroxy-4-iodobenzoic acid, also known as 4-iodosalicylic acid, is a halogenated derivative of salicylic acid. While salicylic acid itself is renowned for its therapeutic properties, the introduction of an iodine atom onto the aromatic ring at the C4 position dramatically alters its physicochemical and reactive profile. This modification transforms the molecule from a simple anti-inflammatory agent into a highly versatile and valuable building block for organic synthesis and medicinal chemistry.

The presence of three key functional groups—a carboxylic acid, a phenolic hydroxyl, and an aryl iodide—within a compact structure provides multiple handles for chemical modification. For drug development professionals, this molecule represents a strategic starting point for creating diverse compound libraries. The aryl iodide is particularly significant as it serves as a reactive site for modern cross-coupling reactions, enabling the facile introduction of a wide array of molecular fragments. This guide provides a comprehensive overview of the core physical and chemical properties of **2-Hydroxy-4-iodobenzoic acid**, offering field-proven insights and detailed protocols for its characterization and utilization.

Part 1: Core Physicochemical and Computational Properties

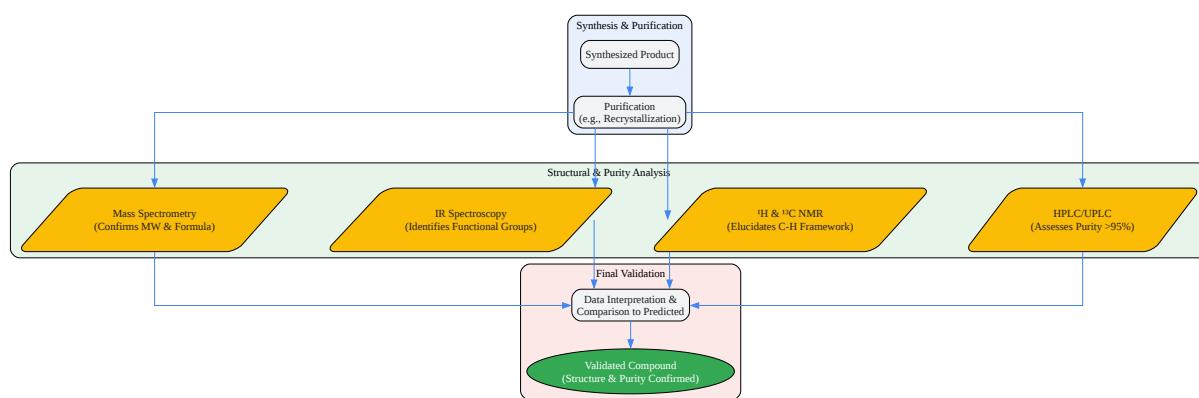
A thorough understanding of the fundamental properties of a compound is the bedrock of its application in research and development. The data presented below, compiled from authoritative chemical databases, provides a quantitative profile of **2-Hydroxy-4-iodobenzoic acid**.

Property	Value	Source(s)
CAS Number	16870-28-3	
Molecular Formula	C ₇ H ₅ IO ₃	
Molecular Weight	264.02 g/mol	
Appearance	Off-white to white powder	
Melting Point	229-234 °C	
pKa (Predicted)	2.70 ± 0.10	N/A
LogP (Computed)	3.3	N/A
InChI Key	UQOZVZTUJNRMBV-UHFFFAOYSA-N	
SMILES	OC(=O)c1ccc(I)cc1O	

Causality Insight: The relatively high melting point compared to its non-iodinated parent, salicylic acid (159 °C), is attributable to both the increased molecular weight and the potential for stronger intermolecular interactions, including halogen bonding, facilitated by the iodine atom. The predicted pKa suggests it is a stronger acid than benzoic acid (pKa ≈ 4.2), a characteristic feature of salicylic acid derivatives due to intramolecular hydrogen bonding that stabilizes the carboxylate anion.

Part 2: Spectroscopic and Analytical Characterization

Structural confirmation is a non-negotiable step in chemical synthesis. While specific spectra for this compound are not widely published, its structure allows for a confident prediction of its spectral features. The following sections describe the expected spectroscopic signatures and provide a standardized workflow for their acquisition.


Predicted Spectroscopic Signatures

- ^1H NMR (Proton NMR): In a suitable deuterated solvent like DMSO-d₆, the spectrum is expected to show three distinct signals in the aromatic region (approx. 6.8-8.0 ppm). The proton ortho to the hydroxyl group (C3-H) would likely appear as a doublet, the proton ortho to the iodine (C5-H) as a doublet of doublets, and the proton meta to both the hydroxyl and carboxyl groups (C6-H) as a doublet. Additionally, two broad singlets corresponding to the acidic protons of the carboxylic acid (>12 ppm) and the phenol (~10 ppm) would be present; these are typically exchangeable with D₂O.
- ^{13}C NMR (Carbon NMR): The spectrum should display seven distinct signals. The carboxyl carbon will be the most downfield signal (\approx 170 ppm). The carbon bearing the iodine (C4) will be significantly shielded compared to an unsubstituted carbon (\approx 90-100 ppm), which is a characteristic effect of iodine. The remaining four aromatic carbons will appear in the typical aromatic region (110-160 ppm), with the carbon attached to the hydroxyl group (C2) being the most downfield among them.
- IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:
 - A very broad O-H stretch from the carboxylic acid, typically centered around 3000 cm^{-1} .
 - A sharper O-H stretch from the phenolic group around 3200-3400 cm^{-1} .
 - A strong C=O (carbonyl) stretch from the carboxylic acid, expected around 1650-1680 cm^{-1} , slightly lower than usual due to conjugation and intramolecular hydrogen bonding.
 - C=C stretching bands in the aromatic region (\approx 1450-1600 cm^{-1}).
 - A C-I stretching vibration, which is expected in the far-IR region (below 600 cm^{-1}).

- Mass Spectrometry (MS): Using an ionization technique like Electrospray Ionization (ESI), the mass spectrum in negative ion mode would show a prominent peak for the deprotonated molecule $[M-H]^-$ at an m/z of approximately 262.9. The high-resolution mass would confirm the elemental composition. The isotopic pattern would clearly show the presence of one iodine atom.

Workflow for Analytical Characterization

The following diagram outlines a self-validating workflow for the comprehensive structural elucidation and purity assessment of **2-Hydroxy-4-iodobenzoic acid**.

[Click to download full resolution via product page](#)

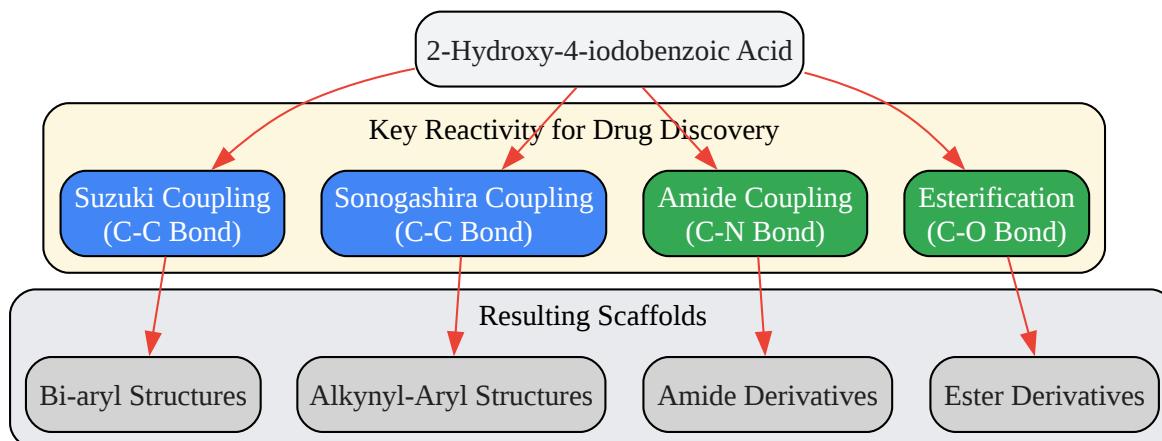
Workflow for compound validation.

Part 3: Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A direct and regioselective synthesis of **2-Hydroxy-4-iodobenzoic acid** can be achieved via the electrophilic iodination of salicylic acid. The hydroxyl (-OH) and carboxylic acid (-COOH) groups are both ortho-, para-directing. The hydroxyl group is a much stronger activating group than the carboxyl group. Therefore, substitution is directed primarily by the -OH group to the positions ortho (C3, C5) and para (C5) to it. Steric hindrance from the adjacent -COOH group disfavors substitution at the C3 position. The C5 position is electronically favored, but the C4 position (para to the hydroxyl) is also highly activated, and iodination can occur there. Precise control of reagents and conditions is key to achieving the desired 4-iodo isomer. A common and effective method involves using an iodine source in the presence of an oxidizing agent.[1][2]

Proposed synthesis of **2-Hydroxy-4-iodobenzoic acid**.


Causality Insight: The choice of an oxidizing agent like sodium periodate (NaIO_4) in acidic medium is crucial. It generates an electrophilic iodine species (I^+) in situ, which is required for the electrophilic aromatic substitution to proceed on the activated benzene ring of salicylic acid. [2]

Core Chemical Reactivity

The true utility of **2-Hydroxy-4-iodobenzoic acid** in drug development stems from its predictable and versatile reactivity.

- Carboxylic Acid Reactions: It can undergo standard esterification, amide bond formation (e.g., via EDC/HOBt coupling), and reduction to the corresponding alcohol. These reactions are fundamental for creating prodrugs or modifying solubility and pharmacokinetic properties.
- Phenolic Hydroxyl Reactions: The hydroxyl group can be alkylated to form ethers or acylated to form esters, providing another avenue for structural modification and modulation of biological activity.
- Aryl Iodide Reactions (The Synthetic Powerhouse): The carbon-iodine bond is the most valuable reactive site for building molecular complexity. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[3][4]
 - Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl, heteroaryl, or alkyl groups.[4][5] This is one of the most widely used C-C bond-forming reactions in drug discovery.

- Heck Coupling: Reaction with alkenes to form substituted styrenes.
- Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
- Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. isca.in [isca.in]
- 2. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]

- To cite this document: BenchChem. [physical and chemical properties of 2-Hydroxy-4-iodobenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b103322#physical-and-chemical-properties-of-2-hydroxy-4-iodobenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com